molecular formula C6H5NO3S B082975 2-Acetylthiazole-4-carboxylic acid CAS No. 13139-47-4

2-Acetylthiazole-4-carboxylic acid

Cat. No. B082975
CAS RN: 13139-47-4
M. Wt: 171.18 g/mol
InChI Key: SQOJCKCNKKLIFE-UHFFFAOYSA-N
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Description

Introduction 2-Acetylthiazole-4-carboxylic acid is a compound identified across various organisms, including eukaryotes, archaebacteria, and eubacteria, suggesting a potential universal role in biological systems, possibly as a previously undescribed coenzyme due to its reactive carbonyl group and widespread presence (White, 1990).

Synthesis Analysis The synthesis of 2-Acetylthiazole-4-carboxylic acid and its derivatives involves various chemical strategies. For example, 1,3,4-thiadiazole derivatives of related structures are synthesized by cyclization of the carboxylic acid group with thiosemicarbazide (Noolvi et al., 2016). Moreover, methodologies for converting aldehydes into α,γ-dihydroxy homologues include aldol condensation and reduction steps, indicating a broader synthetic utility for thiazole compounds (Dondoni et al., 1989).

Molecular Structure Analysis The molecular structure of related carboxylic acid derivatives shows varied configurations, such as extended zig-zag polymers formed through hydrogen bonding, reflecting the structural versatility and reactivity of thiazole-based compounds (Byriel et al., 1991).

Scientific Research Applications

  • Widespread Biological Occurrence : 2-Acetylthiazole-4-carboxylic acid is widely distributed across various organisms, including eukaryotes, archaebacteria, and eubacteria. Due to its broad occurrence and chemical structure, it is suggested to be a coenzyme (White, 1990).

  • Metabolism in Animals : In rats, 2-Acetylthiazole-4-carboxylic acid is a metabolite of 2-acetamido-4-chloromethylthiazole. This study helps in understanding the metabolism of acetamidothiazoles in mammals (Chatfield & Hunter, 1973).

  • Antibacterial Activity : Certain compounds synthesized from derivatives of 2-Acetylthiazole-4-carboxylic acid exhibit good to moderate antibacterial activity against microorganisms like Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007).

  • Antimicrobial Evaluation : Derivatives of 2-Acetylthiazole-4-carboxylic acid show significant antimicrobial activities against several strains of microbes, suggesting their potential in developing new antimicrobial agents (Noolvi et al., 2016).

  • Fungicidal and Antivirus Activities : Novel derivatives of 2-Acetylthiazole-4-carboxylic acid display promising fungicidal and antivirus activities. Some compounds show over 50% activity against tested fungi, and exhibit significant effects against Tobacco Mosaic Virus (TMV) (Fengyun et al., 2015).

  • Role in Maillard Reaction : 2-Acetylthiazole is identified in processed foods and contributes to their aroma. Its formation pathways in the Maillard reaction have been studied, revealing its derivation from glucose and its potential as a flavor compound in food chemistry (Wang et al., 2020).

  • Prodrug Properties : Certain thiazolidine-4-carboxylic acids, closely related to 2-Acetylthiazole-4-carboxylic acid, are studied as prodrugs of L-cysteine. These compounds show a protective effect against hepatotoxic deaths in mice, suggesting their potential in liver protection and detoxification (Nagasawa et al., 1984).

Safety And Hazards

The safety data sheet for 2-Acetylthiazole-4-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Specific hazards include acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-acetyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-3(8)5-7-4(2-11-5)6(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOJCKCNKKLIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157021
Record name 2-Acetylthiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylthiazole-4-carboxylic acid

CAS RN

13139-47-4
Record name 2-Acetylthiazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetylthiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetyl-1,3-thiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
RH White - Experientia, 1990 - Springer
… have led to the formation of 2-acetylthiazole-4carboxylic acid by nonbiochemical means, it was necessary to prove that the 2-acetylthiazole-4-carboxylic acid was actually present in the …
Number of citations: 5 link.springer.com
Y Ohashi, H Abe, Y Ito - Agricultural and Biological Chemistry, 1973 - academic.oup.com
… the sulfurcontaining chromophore of phleomycin, 2-(2-(2 -amin oethy 1-.d 2 - th i azo I ine-4-y 1)-thiazol e4-carboxylic acid (VII), gave fJ-alanine and 2acetylthiazole-4-carboxylic acid (V) …
Number of citations: 8 academic.oup.com
VBC Figueira, S Prabhakar, AM Lobo - Arkivoc, 2005 - researchgate.net
… Tryptamine and the mixed anhydride derived from 2-acetylthiazole-4-carboxylic acid and … most probably from tryptamine (2a) and 2acetylthiazole-4-carboxylic acid (3) (Scheme 1). …
Number of citations: 15 www.researchgate.net
MA Barton, GW Kenner, RC Sheppard - Journal of the Chemical …, 1966 - pubs.rsc.org
… 235 and 265 mp, which was clearly different from 2-acetylthiazole-4-carboxylic acid (I11 ; R = Me) prepared as mentioned above, but which on methylation with diazomethane afforded …
Number of citations: 3 pubs.rsc.org
SY Jeong, K Ishida, Y Ito, S Okada, M Murakami - Tetrahedron letters, 2003 - Elsevier
… tryptamine unit and the 2-acetylthiazole-4-carboxylic acid unit (Fig. 1). Thus, the gross structure of 1 was elucidated to be 2-acetylthiazole-4-carboxylic acid [2-(1H-indol-3-yl)ethyl]amide. …
Number of citations: 208 www.sciencedirect.com
Y Ohashi, H Abe, S Kawabe, Y Ito - Agricultural and Biological …, 1973 - academic.oup.com
In addition to the previously reported six amino acids and two carbohydrates (one disaccharide), 3-aminopropionamidine was isolated as a constituent from the acid hydrolyzate of the …
Number of citations: 5 academic.oup.com
C CHEMICALS - europepmc.org
For routine performance of thymadine incorporation studies, receptor binding assays, receptor screening or other procedures that require filtering samples from wells or test tubes, …
Number of citations: 2 europepmc.org
H Umezawa - Mechanism of Action of Antimicrobial and Antitumor …, 1975 - Springer
… hydrolysis products as obtained from bleomycin B2 except for 2'-(2-aminoethyl)-2,4'-bithiazole-4carboxylic acid, and instead, it gives fJ-alanine and 2-acetylthiazole-4-carboxylic acid. …
Number of citations: 61 link.springer.com
H Umezawa, T Takita - Biochemistry, 2005 - Springer
… If PHM has this partial structure, its acid hydrolysis gives 2-acetylthiazole-4-carboxylic acid in addition to Falanine (Fig. 8). Actually, 2-acetylthiazole-4-carboxylic acid has been isolated …
Number of citations: 58 link.springer.com
T Takita, Y MURAOKA, A FUJII, H ITOH… - The Journal of …, 1972 - jstage.jst.go.jp
10% NH4OH, 10: 9: 1) and 0.56 (rc-PrOH-pyridine-AcOH-H2O, 15: 10: 3: 12). They were not separable by CM-Sephadex C-25 column chromatograpy. The IR, UV and NMR spectra …
Number of citations: 54 www.jstage.jst.go.jp

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